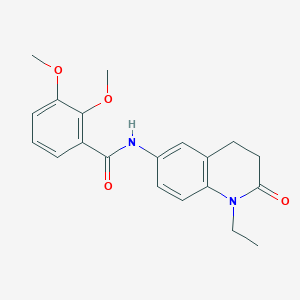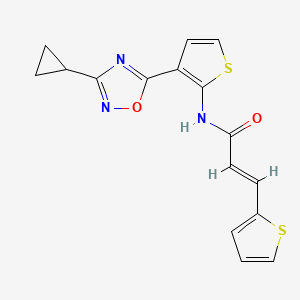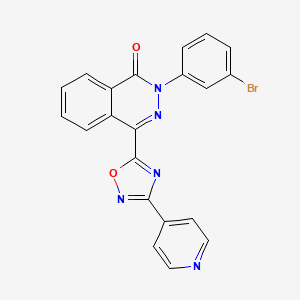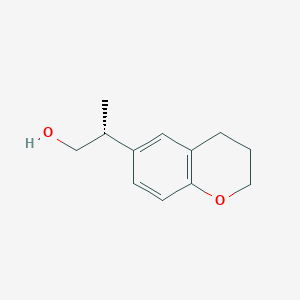
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide, commonly known as CDDO-ethyl amide or CDDO-EA, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Molecular Interactions and Crystal Packing
N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a compound with structural similarities, demonstrates the importance of noncovalent interactions like hydrogen, stacking, and halogen bonding in stabilizing its crystal structure. These interactions play a critical role in the compound's molecular structure and reactivity, as evidenced by the utilization of single-crystal X-ray diffraction and Hirshfeld surface analysis. The study highlights the compound's stability and chemical reactivity through density functional theory (DFT) calculations, emphasizing the significance of dispersive interactions in crystal packing (Gouda et al., 2022).
Synthesis Pathways
Research on the synthesis of similar compounds, such as 7-halo-1-indanones and 8-halo-1-tetralones, provides insights into regioselective oxidation and cyclization reactions. These methods highlight the versatility of naphthalene derivatives in organic synthesis, offering pathways to generate diverse molecular structures with potential applications in drug development and materials science (Nguyen et al., 2003).
Reactivity with Aromatic Amines
The reactivity of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leading to the formation of angular heterocyclic compounds, showcases the compound's potential in creating complex molecules. This behavior suggests applications in synthesizing novel organic compounds with specific physicochemical properties for use in pharmaceuticals and advanced materials (Agarwal & Mital, 1976).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis of 2-(substituted phenoxy) acetamide derivatives, incorporating 1-phenylethylamine, reveals the compound's potential in developing new therapeutic agents. These derivatives exhibit promising anticancer, anti-inflammatory, and analgesic activities, suggesting that modifications to the naphthalene structure could lead to effective pharmaceuticals (Rani et al., 2014).
Enzymatic Reactions and Biodegradation
The study on the N-deethoxymethylation of acetochlor by Rhodococcus sp. strain T3-1 demonstrates the biodegradation capabilities of enzymes against chloroacetanilide herbicides. This research highlights the potential of microbial enzymes in environmental bioremediation and the detoxification of harmful agrochemicals (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-13(23)22(12-11-14-7-3-2-4-8-14)18-17(21)19(24)15-9-5-6-10-16(15)20(18)25/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIVLWGWCJTPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2759533.png)
![4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid](/img/structure/B2759534.png)

![7-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2759539.png)

![3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2759541.png)

![4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2759545.png)

![1-(3-(morpholinosulfonyl)phenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2759547.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2759551.png)
![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)
